molecular formula C20H18ClN3O6 B2507014 4-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide CAS No. 851404-06-3

4-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide

Cat. No.: B2507014
CAS No.: 851404-06-3
M. Wt: 431.83
InChI Key: YLKCOEFHBPYNQJ-UHFFFAOYSA-N
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Description

4-Chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide is a complex organic compound characterized by its quinoline and benzamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The quinoline core is then functionalized with appropriate substituents to introduce the methoxy and nitro groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine group.

  • Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like iron (Fe) and hydrogen (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

  • Oxidation: Nitroso derivatives, nitrate esters.

  • Reduction: Amines, hydroxylamines.

  • Substitution: Alkylated or arylated derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

  • Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the disruption of bacterial cell walls or inhibition of essential enzymes. The exact mechanism can vary depending on the biological system and the specific application.

Comparison with Similar Compounds

  • Quinoline derivatives: These compounds share the quinoline core and exhibit similar biological activities.

  • Benzamide derivatives: These compounds contain the benzamide functional group and are used in various pharmaceutical applications.

Uniqueness: 4-Chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide stands out due to its specific combination of functional groups, which may confer unique properties and applications compared to other similar compounds.

Properties

CAS No.

851404-06-3

Molecular Formula

C20H18ClN3O6

Molecular Weight

431.83

IUPAC Name

4-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide

InChI

InChI=1S/C20H18ClN3O6/c1-29-16-5-6-17(30-2)18-13(16)9-12(20(26)23-18)7-8-22-19(25)11-3-4-14(21)15(10-11)24(27)28/h3-6,9-10H,7-8H2,1-2H3,(H,22,25)(H,23,26)

InChI Key

YLKCOEFHBPYNQJ-UHFFFAOYSA-N

SMILES

COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]

solubility

not available

Origin of Product

United States

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